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molecular formula C11H14N2O2 B8604743 Methyl 2-methyl-2-[(E)-phenyldiazenyl]propanoate CAS No. 101137-65-9

Methyl 2-methyl-2-[(E)-phenyldiazenyl]propanoate

Cat. No. B8604743
M. Wt: 206.24 g/mol
InChI Key: BGTVCSKCNPTLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04892936

Procedure details

1.0 mmol of (1-methoxy-2,2- dimethylethenyl)-oxytrimethylsilane was placed in a 20-ml flask, followed by the addition of 3 ml of pyridine as a solvent. 1.3 mmol of benzenediazonium tetrafluoroborate was added to the flask. The obtained mixture was stirred at 0° C. in a nitrogen atmosphere for 2 hours. The reaction mixture was diluted with diethyl ether and washed with 1.5 N hydrochloric acid, water and a saturated aqueous solution of common salt successively. The obtained organic phase was dried over magnesium sulfate and distilled under a reduced pressure to remove the solvent. The obtained oily mixture was subjected to silica gel thin-layer chromatography to obtain 0.90 mmol of methyl 2-methyl-2-phenylazopropionate.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([O:7][Si](C)(C)C)=[C:4]([CH3:6])[CH3:5].F[B-](F)(F)F.[C:17]1([N+:23]#[N:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>N1C=CC=CC=1.C(OCC)C>[CH3:5][C:4]([N:24]=[N:23][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([CH3:6])[C:3]([O:2][CH3:1])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
COC(=C(C)C)O[Si](C)(C)C
Step Two
Name
Quantity
1.3 mmol
Type
reactant
Smiles
F[B-](F)(F)F.C1(=CC=CC=C1)[N+]#N
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at 0° C. in a nitrogen atmosphere for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1.5 N hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic phase was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)OC)(C)N=NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.9 mmol
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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